2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole 2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 1170851-80-5
VCID: VC4143669
InChI: InChI=1S/C16H21N3O3S/c1-12(2)15-17-18-16(22-15)13-8-10-19(11-9-13)23(20,21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
SMILES: CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C16H21N3O3S
Molecular Weight: 335.42

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

CAS No.: 1170851-80-5

Cat. No.: VC4143669

Molecular Formula: C16H21N3O3S

Molecular Weight: 335.42

* For research use only. Not for human or veterinary use.

2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole - 1170851-80-5

Specification

CAS No. 1170851-80-5
Molecular Formula C16H21N3O3S
Molecular Weight 335.42
IUPAC Name 2-[1-(benzenesulfonyl)piperidin-4-yl]-5-propan-2-yl-1,3,4-oxadiazole
Standard InChI InChI=1S/C16H21N3O3S/c1-12(2)15-17-18-16(22-15)13-8-10-19(11-9-13)23(20,21)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Standard InChI Key AKBLWMRHSSJVQN-UHFFFAOYSA-N
SMILES CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Introduction

"2-Isopropyl-5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole" is a heterocyclic compound belonging to the class of 1,3,4-oxadiazoles. This chemical framework is widely recognized for its versatile biological and pharmacological properties. The compound integrates an oxadiazole ring with functional groups such as isopropyl and phenylsulfonyl-piperidine, which contribute to its unique chemical and biological characteristics.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Formation of the 1,3,4-oxadiazole core through cyclization reactions involving hydrazides and carboxylic acids.

  • Subsequent substitution reactions to introduce the isopropyl and phenylsulfonyl-piperidine groups.

For example:

  • Hydrazides react with carbon disulfide under basic conditions to form dithiocarbazates.

  • Cyclization with oxidizing agents yields the oxadiazole ring.

  • Functionalization steps introduce the piperidine and sulfonamide moieties.

Applications in Medicinal Chemistry

This compound holds promise as a lead molecule in drug discovery for:

  • Antimicrobial Agents: Effective against multidrug-resistant strains due to its oxadiazole core .

  • Neurological Drugs: Potential applications in treating schizophrenia or depression due to piperidine's receptor-binding properties .

  • Agrochemicals: May serve as an active ingredient in pesticides targeting phytopathogenic bacteria .

Research Findings

Recent studies on oxadiazoles highlight their broad-spectrum utility:

  • A series of oxadiazole derivatives demonstrated strong antibacterial activity against phytopathogens by disrupting membrane integrity .

  • Piperidine-containing oxadiazoles showed high affinity for CNS receptors with minimal side effects in animal models .

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